molecular formula C8H11ClN2 B1407897 2-Chloro-5-isopropylpyridin-4-amine CAS No. 1381935-97-2

2-Chloro-5-isopropylpyridin-4-amine

Cat. No. B1407897
CAS RN: 1381935-97-2
M. Wt: 170.64 g/mol
InChI Key: JFCVXDAWPPGEQF-UHFFFAOYSA-N
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Description

2-Chloro-5-isopropylpyridin-4-amine is a chemical compound with the CAS Number: 1381935-97-2 . It has a molecular weight of 170.64 and its IUPAC name is 2-chloro-5-isopropyl-4-pyridinamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11ClN2/c1-5(2)6-4-11-8(9)3-7(6)10/h3-5H,1-2H3,(H2,10,11) . This code provides a specific representation of the molecular structure of the compound.

Scientific Research Applications

Chemical Synthesis and Catalysis

2-Chloro-5-isopropylpyridin-4-amine is involved in various chemical synthesis processes. For instance, it is used in the regioselective amination of di- and trichloropyrimidines, producing 2-substituted products efficiently (Smith & Buchwald, 2016). Moreover, its involvement in the selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex leads to high yields and excellent chemoselectivity (Ji, Li & Bunnelle, 2003).

Pharmaceutical and Medicinal Chemistry

In pharmaceutical research, this compound plays a role in the development of new compounds. For example, its reaction with other chemicals results in the formation of structures like N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines, which are fully characterized and have potential applications in medicine (Koutentis, Koyioni & Michaelidou, 2011).

Polymer Chemistry

The compound is also significant in polymer chemistry. For example, it is used in the synthesis of N-Alkyl-4-chloro-2-pyridine carboxamides, with applications in creating specific polymer structures (Qing-cai, 2011).

Inorganic Chemistry

In inorganic chemistry, the compound is used in the efficient synthesis of poly(2,6-dimethyl-1,4-phenylene ether) through a catalyst system involving aromatic amine ligands and copper(I) chloride (Kim, Shin, Kim, Kim & Kim, 2018).

Analytical Chemistry

This compound is also used in analytical chemistry, particularly in studies investigating regioselectivity in chemical reactions, such as the displacement reaction of ammonia with bromo-dichloropyrimidine, showcasing its role in understanding chemical reaction pathways (Doulah et al., 2014).

properties

IUPAC Name

2-chloro-5-propan-2-ylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-5(2)6-4-11-8(9)3-7(6)10/h3-5H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCVXDAWPPGEQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(C=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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